4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride

Pharmaceutical impurity profiling Pharmacopeial monograph compliance Methotrexate quality control

4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (CAS 70844-48-3), also designated as 2,4-diamino-N10-methylpteroic acid (DAMPA) hemihydrochloride or Methotrexate USP Related Compound E, is a pteridine-based antifolate derivative with the molecular formula C30H31ClN14O4 and a molecular weight of 687.1 g/mol. The compound is the hemihydrochloride salt (2:1 free acid:HCl stoichiometry) of the known methotrexate metabolite DAMPA, and is officially listed as Methotrexate EP Impurity E and USP Methotrexate Related Compound E, serving as a pharmacopeial reference standard for impurity profiling in methotrexate drug substances and finished products.

Molecular Formula C30H31ClN14O4
Molecular Weight 687.1 g/mol
CAS No. 70844-48-3
Cat. No. B3151286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride
CAS70844-48-3
Molecular FormulaC30H31ClN14O4
Molecular Weight687.1 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O.Cl
InChIInChI=1S/2C15H15N7O2.ClH/c2*1-22(10-4-2-8(3-5-10)14(23)24)7-9-6-18-13-11(19-9)12(16)20-15(17)21-13;/h2*2-6H,7H2,1H3,(H,23,24)(H4,16,17,18,20,21);1H
InChIKeyWWFYKUISNIJHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-deoxy-N10-methylpteroic Acid Hemihydrochloride (CAS 70844-48-3): Regulatory Identity, Analytical Role, and Scientific Procurement Rationale


4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride (CAS 70844-48-3), also designated as 2,4-diamino-N10-methylpteroic acid (DAMPA) hemihydrochloride or Methotrexate USP Related Compound E, is a pteridine-based antifolate derivative with the molecular formula C30H31ClN14O4 and a molecular weight of 687.1 g/mol [1]. The compound is the hemihydrochloride salt (2:1 free acid:HCl stoichiometry) of the known methotrexate metabolite DAMPA, and is officially listed as Methotrexate EP Impurity E and USP Methotrexate Related Compound E, serving as a pharmacopeial reference standard for impurity profiling in methotrexate drug substances and finished products [2]. Its primary procurement context is within pharmaceutical quality control (QC), analytical method development, and regulatory submission support, where traceability to compendial monographs and fully characterized identity are non-negotiable requirements.

Why Methotrexate Impurity E Hemihydrochloride Cannot Be Replaced by the Free Acid, Other Impurity Standards, or Non-Pharmacopeial Sources


Substituting 4-amino-4-deoxy-N10-methylpteroic acid hemihydrochloride with the free acid form (CAS 19741-14-1), a different methotrexate impurity (e.g., Impurity D, N10-methylpteroic acid), or a non-pharmacopeial reference standard introduces quantifiable risks across analytical accuracy, regulatory compliance, and data integrity. The hemihydrochloride salt possesses a distinct stoichiometry (C30H31ClN14O4, MW 687.1) versus the free acid (C15H15N7O2, MW 325.33), directly affecting standard solution preparation, gravimetric calculations, and chromatographic response factors . Furthermore, DAMPA (Impurity E) is subject to a specific EP acceptance limit of ≤0.3% in methotrexate drug substances, a threshold distinct from those applied to Impurity C (≤0.5%), Impurities H/I (≤0.2%), or other related substances (≤0.05%), mandating the use of the correctly designated reference material for defensible batch-release decisions [1]. Non-pharmacopeial DAMPA sources may lack the full characterization data package (including co-eluting impurity profiles and certified purity by mass balance) required for regulatory submission under ICH Q3A/Q3B guidelines, directly jeopardizing ANDA or DMF filings.

Quantitative Evidence Guide: 4-Amino-4-deoxy-N10-methylpteroic Acid Hemihydrochloride vs. Closest Analogs, Impurity Standards, and Free Acid Form


EP Acceptance Criterion for Impurity E (≤0.3%) vs. Other Methotrexate Impurities: Quantitative Regulatory Differentiation

Under the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for methotrexate, twelve specified impurities (A–L) are assigned individual acceptance limits. Impurity E (DAMPA) carries a limit of ≤0.3%, which is distinct from Impurity C (≤0.5%), Impurities H and I (≤0.2%), and all other listed impurities A, D, F, G, J, K, L (≤0.05%) [1]. This tiered specification reflects the relative abundance, synthetic origin, and toxicological assessment of each impurity. Selecting the correct reference standard — Impurity E hemihydrochloride — is mandatory for demonstrating compliance with this specific ≤0.3% threshold during batch release testing. A laboratory that inadvertently uses Impurity C or a non-designated DAMPA source cannot generate valid, auditable impurity data for the E-specified limit.

Pharmaceutical impurity profiling Pharmacopeial monograph compliance Methotrexate quality control

Hemihydrochloride Salt (MW 687.1) vs. Free Acid (MW 325.33): Molecular Stoichiometry and Its Impact on Standard Preparation Accuracy

The hemihydrochloride salt (CAS 70844-48-3) has a molecular formula of C30H31ClN14O4 and a molecular weight of 687.1 g/mol, representing a 2:1 complex of two DAMPA free acid molecules with one HCl [1]. In contrast, the free acid form (CAS 19741-14-1) has the formula C15H15N7O2 and MW 325.33 g/mol [2]. The USP designates the hemihydrochloride form as its official Methotrexate Related Compound E reference standard (Catalog No. 1414058), while the EP reference standard (Catalog No. Y0000664) employs the free acid . For gravimetric preparation of a standard solution targeting a nominal DAMPA concentration of 1.0 mg/mL, weighing 1.0 mg of the hemihydrochloride delivers only 0.947 mg of free acid equivalents (325.33 × 2 / 687.1 = 0.947 correction factor). Failure to apply this salt-form correction introduces a systematic bias of approximately +5.3% in calculated impurity concentrations, which can shift a result from 0.29% (compliant) to 0.31% (non-compliant) near the ≤0.3% EP limit.

Reference standard preparation Gravimetric analysis Salt-form selection

DHFR-TS Enzyme Inhibition: DAMPA (IC50 = 2.6 µM) vs. DAP (IC50 > 100 µM) — Direct Comparative Potency in Babesia gibsoni

In a direct head-to-head study, Aboge et al. (2010) compared the inhibitory activity of methotrexate precursors against recombinant dihydrofolate reductase-thymidylate synthase (DHFR-TS) from the apicomplexan parasite Babesia gibsoni. DAMPA (2,4-diamino-N10-methylpteroic acid) inhibited recombinant DHFR-TS with an IC50 of 2.6 ± 0.15 µM, whereas the simpler precursor DAP (2,4-diamino-6-hydroxymethyl-pteridine) exhibited minimal inhibition with an IC50 exceeding 100 µM [1]. Two additional structural analogs, pteroic acid (PA) and N10-trifluoropteroic acid (N10-TFPA), showed no detectable inhibition of the recombinant enzyme. The enzyme inhibition data mirrored the whole-cell parasite growth inhibition: DAMPA IC50 = 2.4 ± 0.20 µM vs. DAP IC50 = 78 ± 15 µM (>32-fold difference). This study demonstrates that the N10-methylpteroic acid scaffold of DAMPA retains significant, quantifiable DHFR-TS affinity — unlike the truncated pteridine precursors or the fully elaborated methotrexate molecule, which targets human DHFR with sub-nanomolar potency (IC50 = 4.7 nM) [2].

Antifolate biochemistry DHFR-TS inhibition Parasitology research

Cytotoxicity Profile: DAMPA Is Not Cytotoxic to Human Leukemic Cells vs. Methotrexate (IC50 ~0.002 µM in L1210) — Differential Safety and Analytical Selectivity

The cytotoxicity of DAMPA was assessed in the Molt-4 human leukemic cell line alongside methotrexate. DAMPA alone was not cytotoxic and did not significantly alter the cytotoxicity of methotrexate when co-incubated [1]. By contrast, methotrexate itself exhibits potent cytotoxicity, with an IC50 of approximately 0.002 µM against wild-type L1210 murine leukemia cells and 4.7 nM against isolated human DHFR [2][3]. In a separate study, DAMPA was reported to inhibit L1210 cell proliferation with an IC50 of 0.3 µM, which represents a 150-fold reduction in potency relative to methotrexate in the same cell line . This >100-fold differential cytotoxicity window has practical consequences: (i) DAMPA can serve as a non-cytotoxic analytical surrogate in method development without the handling restrictions associated with potent cytotoxic APIs; (ii) the presence of DAMPA as a metabolite during therapeutic drug monitoring does not contribute to pharmacological activity, but its structural similarity to MTX demands chromatographic resolution to avoid analytical interference.

Cytotoxicity screening Antifolate selectivity Methotrexate metabolism

Immunoassay Cross-Reactivity: DAMPA DHFR Enzyme Assay (3.9%) vs. Commercial Immunoassays (>40%) — Quantitative Selectivity Comparison for TDM Method Selection

A critical differentiator for DAMPA as an analytical reference standard is its documented cross-reactivity behavior across analytical platforms. Widemann et al. (1999) quantified DAMPA cross-reactivity in a DHFR enzyme inhibition assay at 3.9%, which was significantly lower than that reported for commercial immunoassays, where cross-reactivity rates exceeding 40% have been documented [1][2]. For 7-hydroxymethotrexate, the DHFR assay showed only 1.7% cross-reactivity [1]. The consequence is clinically significant: when DAMPA is present in patient plasma following carboxypeptidase G2 (CPDG2) rescue therapy — which converts >98% of plasma MTX to DAMPA — commercial immunoassays can overestimate residual MTX concentration by several-fold, potentially triggering unnecessary continued rescue therapy [3]. Laboratories performing therapeutic drug monitoring (TDM) must therefore use DAMPA as a reference standard to validate that their chosen analytical method (HPLC-UV, LC-MS/MS, or DHFR enzyme assay) adequately resolves DAMPA from MTX and does not exhibit the >40% cross-reactivity characteristic of first-generation immunoassays.

Therapeutic drug monitoring Immunoassay interference Analytical method validation

Pharmacokinetic Clearance: DAMPA Terminal Half-Life (51 min) vs. Methotrexate (3–10 h) — Quantitative PK Differentiation for Rescue Therapy Monitoring

The pharmacokinetic disposition of DAMPA is quantitatively distinct from that of its parent drug methotrexate. In a study of four nonhuman primates, DAMPA exhibited a mean terminal half-life of 51 minutes and a mean plasma clearance of 1.9 L/kg/h, with disposition described by a three-compartment open model with first-order elimination [1]. In contrast, methotrexate in humans has a terminal elimination half-life ranging from approximately 3 to 10 hours depending on renal function, with clearance predominantly renal [2]. This approximately 4- to 12-fold faster elimination of DAMPA is driven by extensive metabolism: 46% of the administered DAMPA dose was excreted unchanged in urine, with three additional metabolites identified — hydroxy-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide — confirming glucuronidation and hydroxylation as major clearance pathways [1]. The >98% enzymatic conversion of MTX to DAMPA by CPDG2, combined with DAMPA's rapid non-renal clearance, underpins the clinical rationale for glucarpidase (CPDG2) rescue: rapid MTX inactivation followed by swift metabolite elimination [3].

Pharmacokinetics Methotrexate rescue Carboxypeptidase G2 Metabolite elimination

Procurement-Driven Application Scenarios for 4-Amino-4-deoxy-N10-methylpteroic Acid Hemihydrochloride (CAS 70844-48-3)


Methotrexate API Batch-Release Impurity Testing Under EP/USP Monographs

Pharmaceutical QC laboratories performing methotrexate drug substance or finished product release testing against EP or USP monographs require Methotrexate Impurity E (hemihydrochloride, CAS 70844-48-3) as the designated reference standard for quantifying Impurity E against its ≤0.3% acceptance limit. The use of the hemihydrochloride salt form, with its defined 2:1 stoichiometry (MW 687.1), ensures gravimetric accuracy in standard preparation; failure to apply the salt correction factor (free acid content = 94.7% w/w) introduces a +5.3% systematic bias that can alter pass/fail decisions at the ≤0.3% boundary [1]. For ANDA and DMF submissions, procurement of the USP reference standard (Catalog No. 1414058) provides the regulatory traceability chain required under ICH Q3A/Q3B.

Development and Validation of LC-MS/MS Methods for Simultaneous MTX and DAMPA Quantification in TDM

Bioanalytical laboratories developing LC-MS/MS methods for therapeutic drug monitoring of high-dose methotrexate require DAMPA hemihydrochloride as a calibration and quality control standard to ensure chromatographic baseline resolution between MTX and its major metabolite. DAMPA's documented 3.9% cross-reactivity in DHFR enzyme assays and >40% cross-reactivity in commercial immunoassays underscore why MS-based methods must be validated with authentic DAMPA reference material — not the free acid or a different impurity — to demonstrate method specificity [2]. The validated UHPLC-MS/MS method by Wu et al. (2020) achieved a calibration range of 0.02–4 µmol/L for both MTX and DAMPA, demonstrating that co-quantification is analytically feasible when the correct reference standard is employed [3].

Antifolate Drug Discovery: Using DAMPA as a Scaffold Reference for DHFR-TS Inhibitor SAR Studies

Medicinal chemistry programs targeting parasitic DHFR-TS can use the hemihydrochloride reference standard as a defined starting scaffold for structure-activity relationship (SAR) studies. The direct comparative data from Aboge et al. (2010) establish that DAMPA retains quantifiable DHFR-TS inhibitory activity (IC50 = 2.6 µM) while the simpler pteridine DAP is essentially inactive (IC50 > 100 µM), and pteroic acid and N10-TFPA show no inhibition [4]. The compound's utility as a synthetic building block for generating methotrexate analogs is further evidenced by its documented use in regioselective conjugation reactions to produce peptidic and glycolamidic ester derivatives, where procurement of characterized starting material with certified purity directly impacts reaction yield reproducibility [5].

Glucarpidase (CPDG2) Rescue Protocol Analytical Support: Distinguishing Residual MTX from DAMPA

Clinical laboratories supporting glucarpidase (carboxypeptidase G2) rescue protocols in patients with delayed MTX elimination must be able to distinguish residual MTX from DAMPA, the product of >98% enzymatic conversion. Because DAMPA exhibits a terminal half-life of only 51 minutes versus MTX's 3–10 hours, accurate quantification of both analytes is essential for determining when MTX levels have fallen below the toxic threshold and rescue therapy can be safely discontinued [6]. Procurement of the hemihydrochloride reference standard enables preparation of calibration curves spanning the clinically relevant concentration range (0.02–4 µmol/L for DAMPA), supporting the development of rapid-turnaround UHPLC-MS/MS methods validated for both analytes within a single 3-minute analytical run [3].

Quote Request

Request a Quote for 4-Amino-4-deoxy-N10-methylpteroic acid, hemihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.